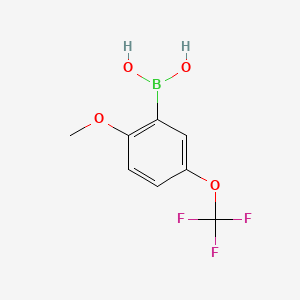

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid

描述

属性

IUPAC Name |

[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDNMFGRXYPDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623852 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290832-43-8 | |

| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves:

- Introduction of the trifluoromethoxy group onto the aromatic ring.

- Installation of the boronic acid functionality, often via metalation and electrophilic trapping.

- Protection/deprotection steps if necessary to maintain functional group integrity.

The key challenge lies in selectively functionalizing the aromatic ring with the trifluoromethoxy group and the boronic acid without side reactions or decomposition.

Preparation via Metalation and Electrophilic Boronation

One of the most established methods for synthesizing arylboronic acids, including trifluoromethoxy-substituted derivatives, involves the generation of aryllithium intermediates followed by electrophilic trapping with boron reagents.

Step 1: Generation of 2-Methoxy-5-(trifluoromethoxy)phenyllithium

This intermediate can be prepared by halogen-metal exchange from the corresponding aryl bromide or iodide precursor. For example, treatment of 2-methoxy-5-(trifluoromethoxy)bromobenzene with butyllithium or sec-butyllithium at low temperature (typically -78 °C) generates the aryllithium species.

Step 2: Electrophilic Trapping with Boron Reagents

The aryllithium intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3) or boronic esters. This step forms the boronate intermediate, which upon acidic work-up yields the desired boronic acid.

-

- High regioselectivity due to controlled lithiation.

- Good yields of boronic acid products.

- Versatility to introduce various substituents.

-

- Requires low temperature and inert atmosphere.

- Sensitive to moisture and air.

- Handling of organolithium reagents demands expertise.

This methodology aligns with the findings by Castagnetti and Schlosser (2007), who demonstrated the effective use of aryllithium intermediates derived from trifluoromethoxy-substituted arenes for subsequent electrophilic functionalization.

Transition-Metal-Catalyzed Borylation of Aryl Halides

An alternative and increasingly popular method is the direct borylation of aryl halides under transition-metal catalysis, particularly palladium or nickel catalysis.

-

- The aryl bromide or chloride bearing the 2-methoxy-5-(trifluoromethoxy) substitution is reacted with a diboron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base.

- The reaction proceeds via oxidative addition of the aryl halide to the metal center, transmetalation with the diboron reagent, and reductive elimination to form the arylboronate ester.

- Subsequent hydrolysis or acidic work-up converts the boronate ester to the boronic acid.

-

- Mild reaction conditions.

- High functional group tolerance, including trifluoromethoxy substituents.

- Scalability and operational simplicity.

-

- Requires access to suitable aryl halide precursors.

- Catalyst cost and removal considerations.

Summary Table of Preparation Methods

Research Findings and Trends

The use of aryllithium intermediates remains a reliable classical approach for preparing trifluoromethoxy-substituted boronic acids with excellent yields and regioselectivity.

Transition-metal catalysis, especially palladium-catalyzed borylation, has become the method of choice for large-scale and industrial applications due to operational simplicity and functional group tolerance.

Emerging metal-free and photoinduced borylation methods offer greener alternatives with potential for further development and application in trifluoromethoxy-substituted systems.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The compound is primarily employed in Suzuki-Miyaura couplings, where it reacts with aryl halides or pseudohalides (e.g., bromides, iodides, triflates) under palladium catalysis to form biaryl structures. Key reaction parameters include:

Acidity and pH-Dependent Reactivity

The compound exhibits a pKa of 7.79–8.11 (depending on isomer), significantly lower than unsubstituted phenylboronic acid (pKa 8.8). This enhanced acidity arises from the inductive electron-withdrawing effects of -OCF₃, which stabilize the boronate anion:

Comparative pKa values for related compounds:

| Compound | Substituent Position | pKa (Experimental) |

|---|---|---|

| 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Ortho | 9.51 |

| 3-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Meta | 7.96 |

| 4-Methoxy-5-(trifluoromethoxy)phenylboronic acid | Para | 8.03 |

| Phenylboronic acid | - | 8.80 |

Data sourced from crystallographic and potentiometric studies .

Steric and Electronic Effects in Catalysis

-

Electronic Effects : The -OCF₃ group exerts a stronger electron-withdrawing effect (-I) than -OCH₃, polarizing the boron center and enhancing its electrophilicity. This accelerates transmetallation steps in cross-couplings.

-

Steric Effects : X-ray diffraction reveals a 16.9–23.4° dihedral angle between the boronic group and aromatic ring, reducing steric clashes in catalytic intermediates .

Stability and Handling Considerations

科学研究应用

Organic Synthesis

Key Intermediate in Pharmaceutical Development

- This compound serves as a crucial building block for synthesizing novel pharmaceuticals. The boronic acid group allows for reversible covalent binding with enzymes, which is essential in drug design and development. The specific functionalities of the methoxy and trifluoromethoxy groups can influence the bioactivity and binding properties of the resulting molecules.

Reactions Involving Boronic Acids

- 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid can participate in various reactions, such as:

- Suzuki-Miyaura Coupling : This reaction is vital for forming carbon-carbon bonds in organic synthesis. The compound can act as a coupling partner with aryl halides to produce biaryl compounds.

- Cross-Coupling Reactions : It is utilized in synthesizing complex organic molecules, facilitating the formation of diverse carbon frameworks essential for drug discovery.

Medicinal Chemistry

Potential Drug Candidates

- The unique electronic properties imparted by the trifluoromethoxy group may enhance the pharmacological profiles of drug candidates derived from this compound. Research indicates that organoboron compounds can exhibit antibacterial properties, making them candidates for developing new antibiotics .

Biological Interaction Studies

- This compound can be used as a probe in studies investigating protein-protein interactions. By attaching this compound to biomolecules, researchers can explore its binding interactions with specific proteins due to the reactivity of the boronic acid group.

Materials Science

Development of Advanced Materials

- This boronic acid derivative can be incorporated into polymers to create materials with unique properties, such as self-healing capabilities. The reversible covalent bonds formed by boronic acids enable the development of dynamic materials that can respond to environmental stimuli.

Molecular Machines

- The ability of boronic acids to form reversible bonds makes them suitable for constructing molecular machines, which have applications in nanotechnology and materials engineering.

Case Study: Antibacterial Properties

A study evaluated the antibacterial activity of various phenylboronic acids, including derivatives of this compound. While some compounds exhibited low activity against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria, further modifications may enhance their efficacy .

Case Study: Protein Binding Studies

Research has demonstrated that phenylboronic acids can selectively bind to carbohydrates, which has implications for diabetes diagnostics. The binding affinity varies based on substituents on the phenyl ring, indicating that this compound could be tailored for specific biological targets .

作用机制

The mechanism by which 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves the formation of a boronic acid-palladium complex, which facilitates the cross-coupling reaction. The molecular targets and pathways involved include the activation of the aryl halide and the subsequent formation of a carbon-carbon bond.

相似化合物的比较

Comparison with Structural Analogs

Positional and Functional Isomers

2-(Trifluoromethoxy)phenylboronic Acid (CAS: 175676-65-0)

- Structure : Lacks the 2-methoxy group, with -OCF₃ at the ortho position.

- Molecular Weight : 205.92 g/mol.

- Reactivity : Higher acidity (pKa ~7.89) due to the electron-withdrawing -OCF₃ group at the ortho position, enhancing reactivity in Suzuki couplings .

- Applications : Used as a building block in agrochemicals and pharmaceuticals .

5-Methoxy-2-(trifluoromethoxy)phenylboronic Acid (CAS: 1079402-25-7)

- Structure : Positional isomer with -OCH₃ at the 5-position and -OCF₃ at the 2-position.

- Key Difference : Altered steric and electronic effects due to substituent positions. The meta-methoxy group may reduce steric hindrance compared to the ortho-methoxy group in the title compound .

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Applications |

|---|---|---|---|---|---|

| 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid | 290832-43-8 | C₈H₇BF₃O₃ | 236.95 | ~8.1* | Drug synthesis, polymers |

| 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | C₇H₆BF₃O₃ | 205.92 | 7.89 | Agrochemicals |

| 5-Trifluoromethyl-2-formylphenylboronic acid | - | C₈H₆BF₃O₃ | 236.94 | - | Antibacterial agents |

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The title compound participates in couplings with aryl halides to form biaryl structures. For example, it has been used to synthesize sonidegib analogs via coupling with bromopyridines .

- Comparison with Ethoxy Analogs : Replacing the methoxy group with ethoxy (e.g., 2-ethoxy-5-(trifluoromethoxy)phenylboronic acid) increases lipophilicity but may reduce reaction rates due to greater steric bulk .

生物活性

2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound notable for its unique structural features, including a boronic acid functional group, a methoxy group, and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its applications in drug development and other therapeutic areas.

- Molecular Formula : C₈H₈BF₃O₄

- Molecular Weight : Approximately 235.95 g/mol

The presence of the boronic acid group allows for reversible covalent binding with enzymes, which is a significant feature for drug design. The methoxy and trifluoromethoxy groups can influence the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing boronic acid moieties exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific activities of this compound have yet to be fully elucidated; however, insights can be drawn from related studies on structurally similar compounds.

Antimicrobial Activity

Studies have shown that boronic acids can possess antimicrobial properties. For instance, related compounds have demonstrated moderate activity against various pathogens such as Candida albicans and Escherichia coli. In vitro tests often utilize methods like agar diffusion and determination of Minimum Inhibitory Concentration (MIC) to assess efficacy .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 100 | Moderate |

| Escherichia coli | <50 | Higher than controls |

The MIC values suggest that while the compound may not be the most potent antifungal agent, it shows promise as part of a broader therapeutic strategy .

Enzyme Inhibition

The boronic acid functionality is known for its ability to inhibit certain enzymes by forming covalent bonds with active site residues. This characteristic is particularly relevant in the context of developing inhibitors for proteases or other enzymes involved in disease mechanisms. The specific interactions of this compound with target enzymes remain to be characterized in detail.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related phenylboronic acids demonstrated that modifications to the phenyl ring could enhance antimicrobial activity. The presence of electron-withdrawing groups like trifluoromethoxy can increase the reactivity towards microbial targets .

- Potential as a Drug Development Candidate : Due to its structural features, this compound could serve as a scaffold for synthesizing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

- Protein Interaction Studies : Given its ability to bind reversibly to proteins, this compound could be utilized as a probe in studies aimed at understanding protein-protein interactions, which are critical in many biological processes.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-5-(trifluoromethoxy)phenylboronic acid?

- Methodology :

- Cross-Coupling Precursors : Start with halogenated aryl precursors (e.g., bromo- or iodo-substituted aryl rings). For example, use Suzuki-Miyaura coupling with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C for 12–24 hours .

- Functional Group Compatibility : Ensure methoxy and trifluoromethoxy groups are protected during boronylation to avoid side reactions.

- Key Data :

| Reaction Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Pd(PPh₃)₄, THF, 80°C | 65–75 | >97 | Adapted from |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% recommended for catalytic applications) .

- NMR Spectroscopy : Confirm substitution patterns via and NMR. The trifluoromethoxy group shows a distinct triplet in NMR (~-58 ppm) .

- Key Data :

| Analytical Technique | Critical Peaks/Features |

|---|---|

| NMR | δ -58 ppm (CF₃O) |

| HPLC Retention Time | 8.2 min (C18, MeCN:H₂O = 70:30, 1 mL/min) |

Advanced Research Questions

Q. How do the methoxy and trifluoromethoxy substituents influence electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Compare electron-withdrawing effects of -OCF₃ (σₚ = 0.45) vs. -OCH₃ (σₚ = -0.12) to predict regioselectivity .

- Experimental Validation : Perform competitive Suzuki couplings with electronically diverse aryl halides. Monitor yields to quantify directing effects.

- Key Finding :

- Trifluoromethoxy groups reduce electron density at the para position, enhancing oxidative addition rates with Pd(0) catalysts .

Q. What strategies mitigate low yields in Suzuki-Miyaura reactions involving this boronic acid?

- Methodology :

- Optimized Ligands : Use SPhos or XPhos ligands to stabilize Pd intermediates and reduce protodeboronation .

- Solvent Screening : Test mixed solvents (e.g., DME:H₂O) to improve solubility of boronic acid.

- Data Contradiction Analysis :

- Some studies report <50% yields with Pd(OAc)₂, while others achieve >70% with PdCl₂(dppf). This discrepancy highlights ligand-dependent activation barriers .

Q. Does this compound exhibit selective binding to biomolecules like sialic acid?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize Neu5Ac derivatives and measure binding affinity (Kd) at pH 7.4 .

- Competitive Assays : Compare with simpler phenylboronic acids to assess selectivity enhancements from -OCF₃.

- Key Insight :

- Boronic acids with electron-withdrawing groups show higher binding constants (e.g., Kd = 37.6 for Neu5Ac vs. 5.4 for glucose in similar systems) .

Data Contradictions and Resolution

Q. Conflicting reports on compound stability: How to address storage and handling discrepancies?

- Analysis :

- Some sources recommend storage at 2–8°C , while others suggest room temperature under inert gas .

- Resolution :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to determine optimal conditions. Preliminary data indicate no decomposition at -20°C over 6 months .

Methodological Recommendations

Q. How to resolve solubility challenges in aqueous reaction systems?

- Approach :

- Co-Solvents : Add 10–20% DMSO or THF to aqueous buffers .

- Derivatization : Convert to pinacol ester temporarily for hydrophobic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。